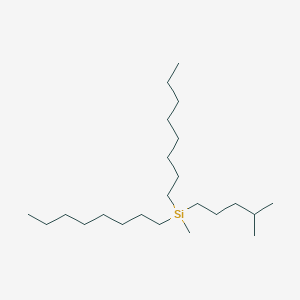![molecular formula C12H14S B14325241 [(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene CAS No. 106813-30-3](/img/structure/B14325241.png)
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 3-methylcyclopent-2-en-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene typically involves the reaction of 3-methylcyclopent-2-en-1-yl halide with thiophenol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the halide ion from the cyclopentene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the double bond in the cyclopentene ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced cyclopentane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene can be compared with other sulfanyl-substituted benzene derivatives:
[(Cyclopent-3-en-1-yl)methyl]sulfanylbenzene: Similar structure but with a different cyclopentene substitution pattern.
[(Cyclopent-2-en-1-yl)sulfanyl]benzene: Lacks the methyl group on the cyclopentene ring.
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]toluene: Contains a toluene ring instead of benzene.
These comparisons highlight the unique structural features of this compound, such as the presence of the methyl group and the specific positioning of the sulfanyl group, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
106813-30-3 |
|---|---|
Formule moléculaire |
C12H14S |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
(3-methylcyclopent-2-en-1-yl)sulfanylbenzene |
InChI |
InChI=1S/C12H14S/c1-10-7-8-12(9-10)13-11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |
Clé InChI |
YQGRHSMGAMRRTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


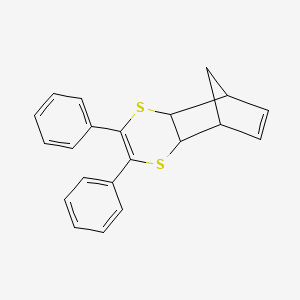
![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
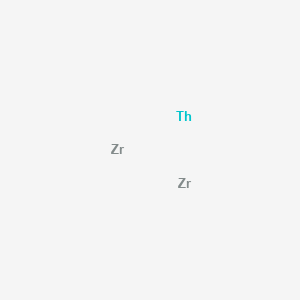
![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)



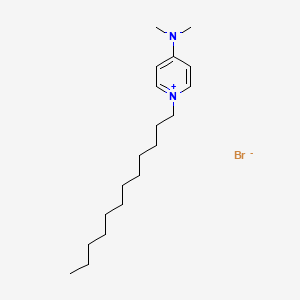
![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
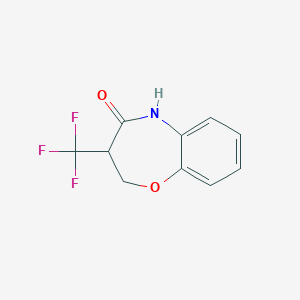

![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)
